molecular formula C16H18N6O3 B2989635 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034548-53-1

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2989635
CAS No.: 2034548-53-1
M. Wt: 342.359
InChI Key: MSRAXHWALHCJTL-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is an intriguing compound known for its complex structure and diverse functionalities. This compound belongs to a category of heterocyclic compounds, which contain a cyclic structure with atoms of at least two different elements. Its unique structure gives it potential utility in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves a multi-step process. The initial step typically involves the preparation of intermediates such as 4,5-dimethyl-6-oxopyrimidine and 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole. These intermediates are then coupled together under controlled conditions. The key reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimizing the reaction conditions to maximize efficiency and reduce costs. This can include the use of automated reactors, advanced purification techniques, and continuous monitoring systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

  • Reduction: : Involving the addition of hydrogen or removal of oxygen.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of solvents such as methanol, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce higher oxides, reduction could lead to the formation of alcohol derivatives, and substitution reactions could introduce new functional groups, altering the compound's properties.

Scientific Research Applications

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has significant applications in various research fields:

Chemistry

It serves as a building block for the synthesis of more complex molecules, facilitating the study of new chemical reactions and pathways.

Biology

The compound's unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

Medicine

Potential pharmaceutical applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with various molecular targets. These interactions often occur at the molecular level, where the compound binds to specific enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds with structures similar to 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide include:

  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-acetamide

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-acetamide

Uniqueness

What sets this compound apart from these compounds is its dual functional groups, which confer unique reactivity and potential applications. This duality allows for a broader range of interactions and reactions, making it a versatile compound in scientific research and industrial applications.

The detailed properties and reactivity of this compound make it a fascinating subject for ongoing research, promising new discoveries in various fields.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-10-11(2)18-9-22(16(10)24)8-13(23)17-7-14-19-15(20-25-14)12-5-4-6-21(12)3/h4-6,9H,7-8H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRAXHWALHCJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3=CC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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